molecular formula C8H4BrClN2O2 B13936579 7-Bromo-6-chloro-4-hydroxy-1,5-naphthyridin-2(1H)-one

7-Bromo-6-chloro-4-hydroxy-1,5-naphthyridin-2(1H)-one

Cat. No.: B13936579
M. Wt: 275.48 g/mol
InChI Key: ARICSPJIXVAEJU-UHFFFAOYSA-N
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Description

7-Bromo-6-chloro-4-hydroxy-1,5-naphthyridin-2(1H)-one is a synthetic organic compound that belongs to the naphthyridine family. Compounds in this family are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of bromine, chlorine, and hydroxyl groups in its structure suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-6-chloro-4-hydroxy-1,5-naphthyridin-2(1H)-one typically involves multi-step organic reactions. A common approach might include:

    Halogenation: Introduction of bromine and chlorine atoms into the naphthyridine ring.

    Hydroxylation: Addition of a hydroxyl group to the desired position.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure: Control of temperature and pressure to favor desired reactions.

    Purification: Techniques such as crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-6-chloro-4-hydroxy-1,5-naphthyridin-2(1H)-one can undergo various chemical reactions, including:

    Substitution Reactions: Replacement of bromine or chlorine atoms with other functional groups.

    Oxidation and Reduction: Changes in the oxidation state of the compound.

    Condensation Reactions: Formation of larger molecules through the combination of smaller ones.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium carbonate.

    Oxidation: Oxidizing agents such as potassium permanganate.

    Reduction: Reducing agents like sodium borohydride.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions might yield derivatives with different functional groups.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its effects on biological systems.

    Medicine: Potential use as a pharmaceutical agent due to its unique structure.

    Industry: Applications in materials science and chemical manufacturing.

Mechanism of Action

The mechanism of action of 7-Bromo-6-chloro-4-hydroxy-1,5-naphthyridin-2(1H)-one would involve its interaction with specific molecular targets. This could include:

    Enzyme Inhibition: Binding to and inhibiting the activity of certain enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate their activity.

    Pathways: Affecting biochemical pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-4-hydroxy-1,5-naphthyridin-2(1H)-one: Lacks the bromine atom.

    7-Bromo-4-hydroxy-1,5-naphthyridin-2(1H)-one: Lacks the chlorine atom.

    7-Bromo-6-chloro-1,5-naphthyridin-2(1H)-one: Lacks the hydroxyl group.

Uniqueness

The presence of both bromine and chlorine atoms, along with a hydroxyl group, makes 7-Bromo-6-chloro-4-hydroxy-1,5-naphthyridin-2(1H)-one unique. This combination of functional groups can lead to distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C8H4BrClN2O2

Molecular Weight

275.48 g/mol

IUPAC Name

7-bromo-6-chloro-4-hydroxy-1H-1,5-naphthyridin-2-one

InChI

InChI=1S/C8H4BrClN2O2/c9-3-1-4-7(12-8(3)10)5(13)2-6(14)11-4/h1-2H,(H2,11,13,14)

InChI Key

ARICSPJIXVAEJU-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=NC(=C1Br)Cl)C(=CC(=O)N2)O

Origin of Product

United States

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